molecular formula C22H20ClN3O5S B2927152 Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 808192-17-8

Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2927152
CAS No.: 808192-17-8
M. Wt: 473.93
InChI Key: SHZRPLBBRCGOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based derivative featuring a complex substituent at position 2 of the thiazole ring. The core structure includes a methyl group at position 4 and an ethyl carboxylate ester at position 3. The unique substituent at position 2 consists of a benzyl group linked via an acetamide bridge to a 2-chloropyridine-3-carbonyl moiety.

Properties

IUPAC Name

ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)18-14(2)25-22(32-18)26(12-15-8-5-4-6-9-15)17(27)13-31-20(28)16-10-7-11-24-19(16)23/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRPLBBRCGOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H20ClN2O4S\text{C}_{20}\text{H}_{20}\text{ClN}_2\text{O}_4\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloropyridine moiety further enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridine have been documented for their effectiveness against various bacterial strains. A study focusing on ethyl derivatives reported notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Observed
Compound AE. coli, S. aureusSignificant
Compound BPseudomonas aeruginosaModerate
Ethyl DerivativeE. coli, S. aureus, K. pneumoniaeStrong

Antifungal Activity

In addition to antibacterial properties, the compound's derivatives have shown antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. These activities are critical for developing new antifungal agents in treating resistant strains .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or disruption of cell wall synthesis in microbes. This is a common mechanism among thiazole derivatives, which often target metabolic pathways essential for microbial survival.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced activity against both gram-positive and gram-negative bacteria .

Agricultural Applications

The compound has also been explored for its potential as a pesticide. Research indicates that thiazole derivatives can effectively control plant pathogens, suggesting that this compound may serve as an effective agricultural biocide .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituent at Position 2 Substituent at Position 4 Notable Functional Groups Biological Activity (if reported) Reference
Target Compound Benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino Methyl Chloropyridine, benzyl, ester Hypothetical enzyme inhibition
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-isobutoxyphenyl Methyl Cyano, isobutoxy Intermediate for febuxostat (xanthine oxidase inhibitor)
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (2-Methylphenyl)amino Trifluoromethyl Trifluoromethyl, anilino Not reported
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (2-Chlorophenyl)amino Methyl Chlorophenyl, anilino Not reported
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Benzoylamino, dihydro-imino Dihydrothiazole, imino Structural analog (X-ray resolved)
Key Observations:

Substituent Complexity: The target compound’s position 2 substituent is more elaborate than most analogs, combining benzyl, acetyl, and chloropyridine groups. This may enhance binding specificity compared to simpler phenyl or anilino derivatives.

Biological Relevance: The chlorobenzyl amino group in was critical for antidiabetic activity, suggesting that the target’s benzyl group—coupled with a chloropyridine—may synergistically improve target engagement.

Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from analogs:

  • Antidiabetic Activity: Compound 135 (), featuring a chlorobenzyl amino group, reduced blood glucose in STZ-induced diabetic rats. The target’s benzyl-chloropyridine substituent may offer enhanced solubility or target affinity.
  • Enzyme Inhibition : The febuxostat intermediate () inhibits xanthine oxidase, suggesting that the ethyl thiazole carboxylate scaffold is compatible with enzyme-active sites. The target’s chloropyridine group could mimic purine interactions, expanding its inhibitory scope.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazole-carboxylate derivatives like this compound?

Thiazole-carboxylate derivatives are typically synthesized via condensation reactions under reflux conditions. For example, a general procedure involves reacting substituted thiazole intermediates with appropriate carbonyl or acylating agents in acetic acid with sodium acetate as a catalyst. details a method where 3-formylindole derivatives are refluxed with aminothiazolones in acetic acid for 3–5 hours to form analogous thiazole hybrids . Key steps include controlling reaction temperature (reflux at ~118°C) and purification via recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/IR : Proton and carbon NMR confirm substituent positions and functional groups (e.g., ester, amide). IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹).
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using Bruker Kappa APEXII CCD diffractometer) resolves molecular geometry and packing. and report monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.700 Å, b = 19.427 Å, and interatomic distances (mean C–C bond length = 0.005 Å) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr = 547.71 in ).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Experimental data from indicates:

PropertyValue
Solubility in water0.97 g/L (25°C)
Melting point40°C
Boiling point402.4±37.0°C
StabilityHygroscopic; store at 2–8°C
These properties guide solvent selection (e.g., DMF or DMSO for dissolution) and storage protocols .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be resolved during refinement?

Disorder in aromatic or flexible side chains (e.g., benzyl groups) is addressed using SHELXL refinement with constraints (e.g., DFIX, SADI commands) to maintain reasonable geometry. highlights a structure with disordered dimethylformamide solvate molecules, where occupancy factors were adjusted iteratively to minimize R1 values (final R = 0.055) . Multi-scan absorption corrections (e.g., SADABS) are critical for data accuracy.

Q. What strategies optimize the structure-activity relationship (SAR) for biological applications?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl on pyridine in ) enhances metabolic stability.
  • Bioisosteric replacement : Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity (logP) and bioavailability.
  • In silico docking : Molecular dynamics simulations predict binding affinity to target proteins (e.g., streptozotocin-induced diabetes models in showed compound 135 reduced glucose levels by 40% via substituted chlorobenzyl interactions) .

Q. How do intermolecular interactions influence crystal packing and material properties?

Hydrogen bonding (e.g., C6–H6···O2 in ) and π-π stacking between aromatic rings stabilize layered structures. In , molecules form tilted layers (24.0–25.9° angles) via C–H···O bonds, impacting solubility and melting behavior . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O contacts ≈ 25% of total surface).

Q. How can contradictory spectral or crystallographic data be reconciled during analysis?

  • Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT-calculated <sup>13</sup>C NMR).
  • Twinned crystals : Use CELL_NOW or TWINABS to deconvolute overlapping reflections, as seen in , where a high Rint (>0.1) indicated twinning .
  • Dynamic disorder : Apply TLS (Translation-Libration-Screw) models to refine atomic displacement parameters.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters ()

Parameter
Space groupP21/cP21/cP1
a (Å)12.70012.7008.524
β (°)115.249115.24990.0
R10.0550.1540.042
Disordered residuesDMF solvateNoneBenzyl group

Q. Table 2. Synthetic Optimization Parameters ()

ConditionOptimal Range
Reaction temperature110–120°C
CatalystSodium acetate
SolventAcetic acid
Reaction time3–5 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.